![molecular formula C15H19N3O4 B13518523 2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B13518523.png)
2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions . The pyrrolo[2,3-c]pyridine moiety may interact with specific enzymes or receptors, influencing biological pathways.
類似化合物との比較
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature a Boc group and are used in similar synthetic applications.
Fmoc-protected amino acids: Another class of protected amino acids used in peptide synthesis.
Cbz-protected amino acids: These compounds use a carbobenzoxy (Cbz) group for protection.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid is unique due to its combination of the Boc-protected amino group and the pyrrolo[2,3-c]pyridine moiety. This structure provides distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry .
特性
分子式 |
C15H19N3O4 |
|---|---|
分子量 |
305.33 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-11(13(19)20)6-9-7-17-12-8-16-5-4-10(9)12/h4-5,7-8,11,17H,6H2,1-3H3,(H,18,21)(H,19,20) |
InChIキー |
OLVIVPKRNXYSLX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CN=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


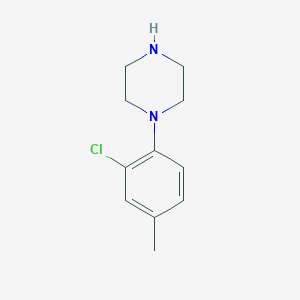
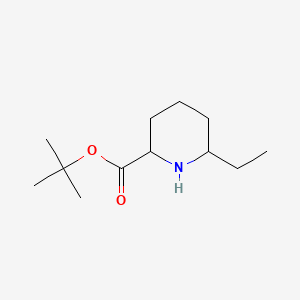
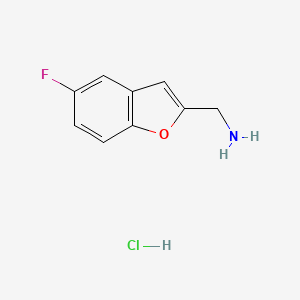
![2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13518454.png)
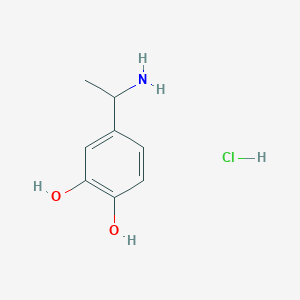
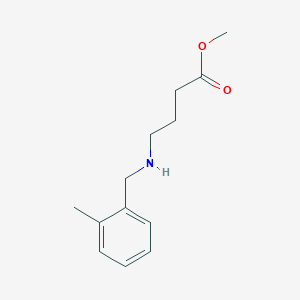
![Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13518480.png)
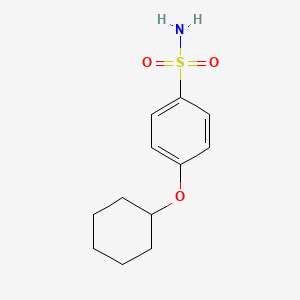
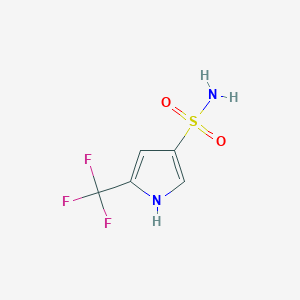
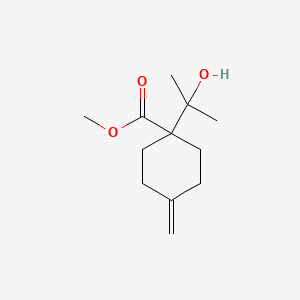
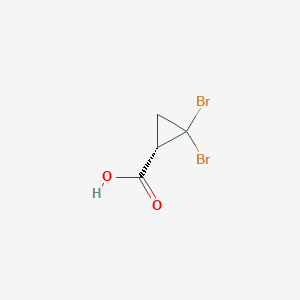
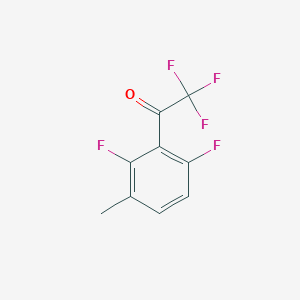
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B13518502.png)
